4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine
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Overview
Description
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazinyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4,6-bis(trifluoromethyl)pyridine: Similar in structure but with the hydrazinyl group at the 2-position.
2,6-Bis(trifluoromethyl)pyridine: Lacks the hydrazinyl group but shares the trifluoromethyl substitution pattern.
Uniqueness
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNRHGBVYEUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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